4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-3-11-23(12-4-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(27-19)16-6-5-13-28-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPXPALMHWXJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: This step involves the coupling of the oxadiazole ring with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the benzamide core: The benzamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI or HATU.
Incorporation of the dipropylsulfamoyl group: This final step involves the sulfonation of the benzamide derivative with a suitable sulfonyl chloride, followed by alkylation with propyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the benzamide core.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors or photovoltaic materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The compound shares structural homology with several derivatives, differing primarily in sulfonamide substituents and heterocyclic appendages. Key analogues include:
Key Observations :
- Sulfonamide Variations : The dipropylsulfamoyl group in the target compound offers intermediate lipophilicity compared to LMM5’s bulky benzyl(methyl)sulfamoyl (logP ~3.5) and LMM11’s cyclohexyl(ethyl)sulfamoyl (logP ~4.2). This balance may optimize membrane penetration while avoiding excessive hydrophobicity .
- The 5-chlorothiophen-2-yl variant (ZINC2494193) further enhances electronegativity, which may boost inhibitory potency .
- Biological Efficacy : LMM5 exhibits superior antifungal activity (MIC: 12.5 µg/mL) compared to LMM11 (MIC: 25 µg/mL), attributed to its electron-donating 4-methoxyphenyl group. The target compound’s thiophene moiety is predicted to mimic this activity but requires empirical validation .
Pharmacokinetic and Toxicity Considerations
- Lipinski Compliance : The target compound (MW 434.5, logP ~3.1) adheres to Lipinski’s Rule of Five, unlike bulkier analogues (e.g., compound 4 in , logP >5.0), ensuring oral bioavailability .
- Toxicity : Dipropylsulfamoyl groups are associated with lower hepatotoxicity compared to cyclohexyl or benzyl substituents in LMM11 and LMM5, as inferred from structural alerts in ToxTree .
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the Thiophene Ring : The thiophene moiety is incorporated using palladium-catalyzed cross-coupling reactions.
- Amide Coupling : The benzamide core is introduced via amide coupling reactions utilizing reagents like EDCI or HATU.
- Incorporation of the Dipropylsulfamoyl Group : This final step involves sulfonation followed by alkylation with propyl groups to complete the synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The presence of the sulfamoyl group allows for hydrogen bonding with biological macromolecules, potentially inhibiting or activating enzyme functions.
- Receptor Interaction : The thiophene and oxadiazole rings may facilitate π-π stacking interactions with receptors, influencing various signaling pathways .
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer potential. In particular:
- In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have reported IC50 values in the range of 1 to 7 μM against MCF-7 cancer cells, suggesting strong anticancer activity compared to standard drugs like Doxorubicin (IC50 = 0.5 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D-16 | MCF-7 | 1 |
| Doxorubicin | MCF-7 | 0.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial effects .
Structure–Activity Relationship (SAR)
The biological activity is significantly influenced by the structural modifications on the oxadiazole and thiophene rings:
- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups at specific positions have demonstrated increased antimicrobial and anticancer activities. Conversely, electron-donating groups tend to enhance antioxidant properties .
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological effects and therapeutic potential of this compound:
- Anticancer Studies : A study published in MDPI highlighted that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines with promising selectivity indices .
- Antimicrobial Evaluation : Research conducted on synthesized derivatives indicated that compounds with halogen substitutions displayed enhanced antibacterial activity against common pathogens .
- Toxicity Assessments : Toxicological evaluations are crucial for understanding safety profiles; however, specific studies on this compound are still limited.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
